molecular formula C21H29N3O4 B2597756 Tert-butyl 4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate CAS No. 1993139-26-6

Tert-butyl 4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate

Cat. No. B2597756
CAS RN: 1993139-26-6
M. Wt: 387.48
InChI Key: QPMKGDOUFDCOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.48. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Compound 1 has been studied for its antibacterial and antifungal properties. Researchers have evaluated its efficacy against various microorganisms. While it falls into the category of moderately active compounds, further investigations may uncover specific applications in treating bacterial and fungal infections .

Drug Discovery and Medicinal Chemistry

The piperazine ring in Compound 1 contributes to its conformational flexibility, making it an attractive building block for drug discovery. Its easy modificability, water solubility, and capacity for hydrogen bonding position it as a valuable synthetic strategy. Researchers explore its potential as a scaffold for novel drug candidates .

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

Compound 1 serves as an intermediate in the synthesis of Niraparib, an oral PARP inhibitor. Niraparib has shown efficacy in BRCA-1 and -2 mutant tumors. Understanding the role of Compound 1 in this context can aid in developing targeted cancer therapies .

Biologically Active Natural Products

Researchers have identified Compound 1 as a precursor to biologically active natural products. Notably, it contributes to the synthesis of compounds like Indiacen A and Indiacen B. These natural products may have therapeutic potential in various disease states .

Organic Synthesis and Building Blocks

Compound 1, along with related piperazine derivatives, serves as a versatile building block in organic synthesis. It participates in the formation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds find applications across diverse fields .

Conformational Studies and Macromolecular Interactions

The unique shape of Compound 1, with its L-shaped conformation, allows for favorable interactions with macromolecules. Researchers investigate its binding properties and conformational changes, shedding light on potential therapeutic targets .

properties

IUPAC Name

tert-butyl 4-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-5-26-17-9-7-6-8-16(17)19-22-18(28-23-19)14-15-10-12-24(13-11-15)20(25)27-21(2,3)4/h6-9,15H,5,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMKGDOUFDCOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CC3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate

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